Product packaging for L-Prolyl-L-phenylalanyl-L-alanine(Cat. No.:CAS No. 175176-23-5)

L-Prolyl-L-phenylalanyl-L-alanine

Cat. No.: B15210978
CAS No.: 175176-23-5
M. Wt: 333.4 g/mol
InChI Key: ZUZINZIJHJFJRN-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Phe-Ala is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O4 B15210978 L-Prolyl-L-phenylalanyl-L-alanine CAS No. 175176-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

175176-23-5

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C17H23N3O4/c1-11(17(23)24)19-16(22)14(10-12-6-3-2-4-7-12)20-15(21)13-8-5-9-18-13/h2-4,6-7,11,13-14,18H,5,8-10H2,1H3,(H,19,22)(H,20,21)(H,23,24)/t11-,13-,14-/m0/s1

InChI Key

ZUZINZIJHJFJRN-UBHSHLNASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2

Origin of Product

United States

Contextualization As a Tripeptide Model System in Peptide Chemistry

L-Prolyl-L-phenylalanyl-L-alanine serves as an exemplary model for studying the interplay of steric and electronic effects within a short peptide. Tripeptides are large enough to exhibit secondary structural elements and intramolecular interactions, yet small enough to be amenable to detailed conformational analysis through techniques like NMR spectroscopy and computational modeling. The specific sequence of Pro-Phe-Ala allows researchers to dissect the influence of a conformationally restricted imino acid (Proline), an aromatic amino acid (Phenylalanine), and a simple, non-polar amino acid (Alanine) on the peptide backbone.

Ii. Advanced Synthetic Methodologies for L Prolyl L Phenylalanyl L Alanine

Solid-Phase Peptide Synthesis (SPPS) Refinements

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. thieme-connect.de This technique simplifies purification by allowing excess reagents and byproducts to be washed away by filtration. thieme-connect.de The synthesis of L-Prolyl-L-phenylalanyl-L-alanine via SPPS typically commences with the attachment of the C-terminal amino acid, L-alanine, to a resin. uci.eduias.ac.in

The two most dominant strategies in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection schemes for the α-amino group. nih.gov

The Fmoc strategy is favored for its mild deprotection conditions. wpmucdn.com The Fmoc group is stable to acids but is readily removed by a secondary amine base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). vaia.com For the synthesis of this compound, the assembly would proceed by first anchoring Fmoc-L-alanine to a suitable resin. Following this, the Fmoc group is removed, and the next amino acid, Fmoc-L-phenylalanine, is coupled. This cycle is repeated with Fmoc-L-proline to complete the tripeptide chain. The use of Fmoc chemistry is advantageous as it is compatible with a wide range of acid-labile side-chain protecting groups and allows for the synthesis of modified peptides. biotage.com

The Boc strategy , while one of the original methods, employs strong acidic conditions for deprotection. researchgate.net The Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA), at each step. acs.org While the harsh conditions can sometimes lead to peptide degradation, the Boc method can be advantageous for synthesizing short or hydrophobic peptides that might be prone to aggregation. acs.org In this approach, Boc-L-alanine would be attached to the resin, followed by cycles of deprotection with TFA and coupling of Boc-L-phenylalanine and Boc-L-proline.

StrategyTemporary Nα-Protecting GroupDeprotection ConditionsFinal Cleavage from ResinKey Advantages
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., 20% Piperidine in DMF)Acid (e.g., TFA)Mild deprotection, compatible with many modified amino acids. wpmucdn.combiotage.com
Boc tert-ButyloxycarbonylStrong Acid (e.g., TFA)Strong Acid (e.g., HF, TFMSA)Can be beneficial for short or aggregation-prone peptides. acs.org

Common classes of coupling reagents include carbodiimides (like dicyclohexylcarbodiimide, DCC), phosphonium (B103445) salts (such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, PyBOP), and uronium/aminium salts (like HATU and HBTU). iris-biotech.de For difficult couplings, such as the Pro-Phe linkage, more reactive reagents like HATU or HCTU are often preferred to enhance coupling efficiency and minimize side reactions. mesalabs.com The choice of base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, can also be crucial in reducing racemization. mesalabs.com To ensure complete reaction, a double coupling strategy, where the coupling step is repeated, may be employed. biotage.com

Coupling Reagent ClassExamplesCharacteristics
CarbodiimidesDCC, DICWidely used, but can lead to racemization without additives. vaia.com
Phosphonium SaltsPyBOP, PyAOPHigh coupling efficiency with low racemization risk.
Uronium/Aminium SaltsHATU, HBTU, HCTUHighly reactive, effective for sterically hindered couplings. mesalabs.com

Once the tripeptide chain is assembled on the resin, it can be cleaved from the solid support. This final step is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.net During cleavage, the acid also removes any side-chain protecting groups. The highly reactive cationic species generated during this process can lead to unwanted side reactions with sensitive residues like phenylalanine. wpmucdn.com

To prevent these side reactions, a "cleavage cocktail" containing scavengers is used. wpmucdn.com For a peptide containing phenylalanine, common scavengers include water and triisopropylsilane (B1312306) (TIS) to quench the carbocations formed. youtube.com A typical cleavage cocktail for this compound would be a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v). google.com The cleavage reaction is usually carried out for 1-2 hours at room temperature. nih.gov After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. researchgate.net

General Cleavage Protocol for Pro-Phe-Ala from Wang Resin:

Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.

Prepare a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5). google.com

Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature. nih.gov

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether. researchgate.net

Collect the precipitated peptide by centrifugation and wash with cold ether.

Dry the crude peptide and purify using techniques like HPLC.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, offers advantages for large-scale production and for the synthesis of certain complex peptides. upf.edu

In the solution-phase synthesis of this compound, the peptide is built up sequentially or by coupling smaller peptide fragments in solution. This requires a careful strategy for the protection and deprotection of the α-amino and carboxyl groups to ensure that the correct peptide bonds are formed. youtube.com

For instance, the synthesis could start by coupling Boc-L-phenylalanine with L-alanine methyl ester using a coupling agent like DCC to form the dipeptide Boc-Phe-Ala-OMe. After purification, the Boc group is removed with TFA, and the resulting H-Phe-Ala-OMe is then coupled with Boc-L-proline. The final step involves the saponification of the methyl ester and removal of the N-terminal Boc group to yield the desired tripeptide. The purification of intermediates at each stage is crucial to obtaining a pure final product. nih.gov

Enzymatic Peptide Synthesis Innovations

Enzymatic peptide synthesis is an emerging green chemistry approach that utilizes enzymes as catalysts for peptide bond formation. This method offers high specificity and operates under mild conditions, minimizing side reactions and racemization.

Recent research has demonstrated the feasibility of synthesizing L-proline-L-phenylalanine-based peptides through a combination of chemical and enzymatic methods under mechanochemical (ball-milling) conditions. researchgate.net In one approach, a chemically synthesized Boc-L-Pro-L-Phe-OMe dipeptide can be further elongated in a mechanoenzymatic reaction using the protease papain as a catalyst. researchgate.netresearchgate.net This hybrid approach leverages the efficiency of chemical coupling for the initial, often difficult, peptide bond formation, followed by the clean and specific enzymatic coupling for subsequent steps. This innovative strategy reduces solvent usage and reaction times, offering a more sustainable route to peptide synthesis. researchgate.net

Substrate Specificity of L-Amino Acid Ligases for this compound Formation

L-amino acid ligases (Lals) are enzymes that catalyze the ATP-dependent formation of dipeptides from two L-amino acids. Their primary role in nature is the synthesis of dipeptides, and as such, their direct application for the single-step synthesis of a tripeptide like this compound is not their typical function. The synthesis of tripeptides often requires multi-step enzymatic strategies or different classes of enzymes, such as non-ribosomal peptide synthetases (NRPSs) or proteases used in reverse.

The specificity of enzymes that interact with tripeptides provides critical insights into the molecular recognition required for synthesis. For instance, tripeptidyl-peptidase I (TPP I), a lysosomal protease, demonstrates specificity by cleaving tripeptides from the N-terminus of proteins. nih.gov A detailed study of its substrate preferences for the P1, P2, and P3 positions (corresponding to Alanine (B10760859), Phenylalanine, and Proline in the target tripeptide, respectively) can inform the design of a synthetic pathway. nih.govsemanticscholar.org Such studies use combinatorial peptide libraries to determine the kinetic parameters (kcat/KM) for various amino acid residues at each position, revealing the enzyme's tolerance and preferences. nih.govsemanticscholar.org

Non-ribosomal peptide synthetases (NRPSs) represent another powerful avenue. These large, modular enzymes are responsible for the biosynthesis of many complex peptide natural products. embopress.org Each module within an NRPS is responsible for recognizing, activating, and incorporating a specific amino acid. The gramicidin (B1672133) S synthetase (GrsA), for example, contains a specific adenylation (A) domain that recognizes and activates L-phenylalanine. embopress.org The structure of this domain reveals a hydrophobic binding pocket for the phenylalanine side chain and specific residues that interact with its carboxylate and α-amino groups. embopress.org The modular nature of NRPSs makes them prime candidates for protein engineering, where modules specific for L-Proline, L-Phenylalanine, and L-Alanine could be assembled to create a synthetic pathway for the target tripeptide. Computational algorithms have been successfully used to alter the substrate specificity of these A-domains, for example, switching the preference of the GrsA-PheA domain from phenylalanine to leucine. researchgate.net

Enzyme ClassTypical ReactionRelevance to this compound SynthesisKey Findings
L-Amino Acid Ligase (Lal) L-AA₁ + L-AA₂ + ATP → L-AA₁-L-AA₂ + ADP + PiPrimarily synthesizes dipeptides; multi-step process would be required.Specificity is often strict for both N-terminal and C-terminal amino acids.
Tripeptidyl-Peptidase I (TPP I) Hydrolysis of N-terminal tripeptidesSubstrate specificity studies (in reverse) inform on enzyme-peptide recognition for Pro (P3), Phe (P2), and Ala (P1).Can systematically evaluate P1, P2, and P3 preferences using combinatorial libraries to guide enzyme selection or engineering for synthesis. nih.govsemanticscholar.org
Non-Ribosomal Peptide Synthetase (NRPS) Modular, template-driven synthesis of peptidesHighly promising for direct synthesis. Modules for Pro, Phe, and Ala could be engineered into a single biocatalyst.The phenylalanine-activating (A) domain of gramicidin S synthetase specifically binds L-Phe and can be engineered to alter substrate specificity. embopress.orgresearchgate.net

Stereoselective Synthesis Approaches Utilizing Biocatalysis

Biocatalysis offers exceptional control over stereochemistry, a critical requirement for producing biologically active peptides composed exclusively of L-amino acids. The synthesis of this compound can be approached through chemoenzymatic methods that combine the strengths of chemical synthesis and biocatalysis.

A notable strategy involves the mechanosynthesis of peptide materials using a combination of chemical reagents and enzymes. nih.gov Research has demonstrated the successful synthesis of peptides based on L-proline and L-phenylalanine by merging chemical and enzymatic protocols under mechanochemical (ball-milling) conditions. This approach uses the proteolytic enzyme papain, which can catalyze peptide bond formation in reverse under specific conditions. Compared to traditional solution-phase synthesis, this method significantly reduces reaction times, waste, and the number of synthetic steps while achieving high chemical yields. nih.gov This process could be adapted to first create the L-Prolyl-L-phenylalanine dipeptide in a highly stereoselective manner, which would then be elongated by adding L-alanine in a subsequent step.

Peptide catalysts themselves, often short tripeptides, have been shown to perform stereoselective C-C bond formations with high reactivity and chemoselectivity, even in complex environments like cell lysates. nih.gov This highlights the intrinsic ability of short peptide sequences to create a chiral environment that directs the stereochemical outcome of a reaction, a principle that underpins the action of larger enzyme biocatalysts.

For the synthesis of the constituent amino acids, biocatalytic methods are well-established. Phenylalanine ammonia (B1221849) lyases (PALs), for example, can be used for the sustainable synthesis of L-phenylalanine and its derivatives from corresponding cinnamic acids. frontiersin.org These enzymes can be immobilized and used in continuous flow reactors, enhancing catalyst reusability and process productivity. frontiersin.org Similarly, biocatalytic dynamic kinetic resolution using transaminase enzymes provides a powerful method for preparing a wide range of aromatic α-amino acids, like phenylalanine, with high diastereo- and enantioselectivity. nih.gov These methods ensure a steady supply of optically pure building blocks for the final tripeptide assembly.

ApproachDescriptionKey Enzyme/CatalystAdvantages
Chemoenzymatic Mechanosynthesis A solvent-free or low-solvent method combining chemical activation and enzymatic ligation under ball-milling conditions.PapainReduced waste, shorter reaction times, high yields, stereoselective formation of the Pro-Phe bond. nih.gov
Engineered NRPS Pathway A fully biocatalytic route using an engineered multi-modular enzyme to assemble the tripeptide from its constituent amino acids.Engineered Non-Ribosomal Peptide SynthetaseHigh stereoselectivity, potential for one-pot synthesis from simple precursors. researchgate.net
Dynamic Kinetic Resolution Stereoselective synthesis of the chiral amino acid building blocks.Transaminases, Phenylalanine Ammonia Lyases (PALs)Produces enantiomerically pure L-phenylalanine and other non-canonical amino acids for incorporation. frontiersin.orgnih.gov

Iii. Elucidation of L Prolyl L Phenylalanyl L Alanine Conformational Landscape

Experimental Spectroscopic Characterization of Conformation

Experimental techniques are paramount in defining the solution-state and solid-state structures of peptides. For a molecule like L-Prolyl-L-phenylalanyl-L-alanine, a multi-pronged approach using Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and X-ray diffraction provides a comprehensive picture of its structural preferences.

NMR spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of peptides in solution, providing data on bond connectivities, dihedral angles, and intermolecular interactions. For this compound, NMR can characterize the dynamic equilibrium between different conformational states.

The peptide bond preceding a proline residue (the X-Pro bond) is unique among amino acids in that it can adopt both a trans and a cis conformation, with the trans form generally being more stable. nih.govmdpi.com This isomerization is a slow process on the NMR timescale, resulting in two distinct sets of resonance signals for the residues adjacent to the proline, allowing for the quantification of each isomer. nih.govnih.gov

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for distinguishing between the two isomers. The intensity of the NOE cross-peak between the alpha-proton (Hα) of proline and the alpha-proton of the preceding residue (in this case, phenylalanine) is characteristically different for the cis and trans forms. nih.gov For the Pro-Phe bond in this compound, specific proton chemical shifts would be indicative of the isomeric state.

Illustrative NMR Data for Proline Isomerization While specific data for this compound is not available, the following table illustrates typical ¹³C chemical shift differences for proline residues in cis and trans conformations in a peptide context. The chemical shifts of the Proline Cβ and Cγ carbons are particularly sensitive to the isomerization state.

Proline CarbonTypical δ (ppm) in Trans IsomerTypical δ (ppm) in Cis IsomerDifference (Δδ trans-cis)
~32~30~2
~26~29~ -3

Intramolecular hydrogen bonds are key non-covalent interactions that stabilize specific peptide conformations, such as β-turns and γ-turns. nih.govnih.gov In this compound, potential hydrogen bonds could form between the amide proton of one residue and the carbonyl oxygen of another. For instance, a common turn structure, the γ-turn, involves a hydrogen bond between the amide proton of residue i and the carbonyl oxygen of residue i+2.

NMR spectroscopy can detect these hydrogen bonds by measuring the temperature coefficient of the amide proton chemical shifts (dδ/dT). Amide protons that are shielded from the solvent due to their involvement in an intramolecular hydrogen bond exhibit a smaller change in chemical shift with temperature (typically > -4.5 ppb/K) compared to solvent-exposed protons. nih.gov For this compound, this would involve monitoring the chemical shifts of the phenylalanine and alanine (B10760859) amide protons as a function of temperature.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Raman, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), provide detailed information about the secondary structure of peptides. acs.org These methods are sensitive to the vibrational modes of the peptide backbone, which are in turn dependent on the backbone dihedral angles (φ and ψ).

The Amide I' band (primarily C=O stretching, observed between 1600 and 1700 cm⁻¹) is particularly sensitive to the peptide's backbone conformation. researchgate.net The frequency of this band correlates with different secondary structures like α-helices, β-sheets, and turns. In a tripeptide like this compound, the Amide I' modes of the different peptide bonds can couple, and the analysis of the resulting band shape in FTIR, Raman, and VCD spectra allows for the determination of the conformational ensemble. acs.org For example, studies on the tripeptide Ala-Phe-Ala have used FTIR to suggest the presence of a γ-turn. nih.gov

Illustrative Amide I' Frequencies for Different Secondary Structures

Secondary StructureTypical Amide I' Frequency (cm⁻¹)
α-Helix~1650–1658
β-Sheet~1620–1640 (strong), ~1685 (weak)
β-Turn / γ-Turn~1660–1685
Random Coil / Unordered~1640–1650

X-ray diffraction analysis of a single crystal provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would definitively establish the conformation of the peptide backbone, the pucker of the proline ring, and the orientation of the phenylalanine and alanine side chains. It would also reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. While a specific crystal structure for this compound is not publicly documented, studies of related amino acids like L-alanine demonstrate the level of detail achievable. researchgate.netcapes.gov.br

X-ray Diffraction for Solid-State Conformation and Electron Density

Multipole Refinement and Invariom Transfer Methods

To experimentally map the electron density distribution of a molecule, high-resolution X-ray diffraction data is essential. Multipole refinement is a powerful technique that goes beyond the simplistic spherical atom model. researchgate.net It describes the aspherical nature of electron density arising from chemical bonding and lone pairs by using a more sophisticated mathematical function, the Hansen-Coppens pseudoatom formalism. researchgate.net This allows for a more accurate representation of the electronic structure.

The invariom transfer method offers a complementary approach. researchgate.net It leverages a database of pre-calculated aspherical atomic scattering factors for small, chemically-defined environments. These "invarioms" can be transferred to the molecule of interest, allowing for the reconstruction of its electron density even from lower-resolution X-ray data. researchgate.net For a peptide like this compound, this means that the electron density features of the proline ring, the phenyl group, and the peptide backbone can be modeled with high accuracy by transferring these well-characterized fragments. Comparing the results from a full multipole refinement with those from an invariom transfer can validate the accuracy and transferability of the invariom database for peptides. researchgate.net

Topological Analysis of Electron Density (Atoms in Molecules Theory)

The quantum theory of atoms in molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution obtained from experimental or theoretical methods. wiley-vch.de This theory partitions the molecular space into distinct atomic basins based on the topology of the electron density. wiley-vch.de A key concept in this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. wiley-vch.deuni-muenchen.de

The properties of the electron density at the BCP, such as its magnitude (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative insights into the nature of chemical bonds. For this compound, a topological analysis would characterize the covalent bonds within the peptide backbone and side chains, as well as weaker intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. For instance, the presence of a bond path and a BCP between a carbonyl oxygen and an amide hydrogen would be a definitive indicator of an intramolecular hydrogen bond. The values of ρ and ∇²ρ at this BCP would further classify the strength and nature of this interaction. elsevierpure.com

Computational Modeling of this compound Conformations

Computational methods are indispensable for exploring the vast conformational space available to a flexible molecule like this compound. These techniques can simulate the peptide's dynamic behavior and calculate the relative energies of different structures.

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the dynamic evolution of the peptide's conformation. researchgate.net These simulations provide an ensemble of structures that represents the peptide's conformational landscape under specific conditions (e.g., in a particular solvent at a given temperature).

For this compound, MD simulations can reveal the accessible conformations, the transitions between them, and the timescale of these motions. researchgate.net The resulting trajectory can be analyzed to identify predominant structural motifs, such as turns or extended structures, and to calculate average properties.

Investigation of Backbone Flexibility and Side-Chain Rotamer Preferences

The conformational freedom of a peptide is largely determined by the rotational flexibility around the single bonds of its backbone (phi, ψ, and omega dihedral angles) and its side chains (chi angles). The proline residue, with its cyclic side chain, imposes significant constraints on the backbone phi angle, restricting it to a narrow range of values.

The flexibility of the phenylalanine and alanine side chains is described by their rotamer preferences. Rotamers are the discrete, low-energy conformations of a side chain. nih.gov Statistical analysis of high-resolution protein structures has led to the development of rotamer libraries that report the probabilities of observing different side-chain conformations. researchgate.net A Bayesian statistical approach can be used to rigorously analyze these preferences, even with varying amounts of data. nih.govresearchgate.net For the phenylalanine side chain in this compound, the chi1 angle will predominantly adopt staggered conformations (gauche+, gauche-, trans) to minimize steric clashes with the backbone. fccc.edu Similarly, the small methyl side chain of alanine has its own, albeit less complex, rotational preferences.

Table 1: Common Side-Chain Rotamers for Phenylalanine

Rotamer χ1 Angle (approx.)
gauche+ 60°
trans 180°
gauche- -60°
Solvent Effects on Peptide Conformations

For alanine-containing peptides, studies have shown that the conformational preferences can shift significantly between vacuum and aqueous solution. nih.gov Certain conformations, like the polyproline II (PPII) structure, are particularly stabilized by hydration and are considered a major conformation for short, unfolded peptides in water. nih.gov Therefore, MD simulations of this compound must explicitly include solvent molecules to accurately capture its conformational ensemble in a biologically relevant environment. nih.govnih.gov

Quantum Chemical Calculations (DFT, Ab Initio, Tight-Binding) for Energetic Minima

To obtain a more accurate understanding of the relative stabilities of different conformations, quantum chemical calculations are employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)), are highly accurate but computationally expensive. nih.govnih.gov They are often used to benchmark the accuracy of other methods for smaller model systems.

Density Functional Theory (DFT) offers a good balance between accuracy and computational cost. nih.govresearchgate.net Functionals like B3LYP are commonly used to optimize the geometry of peptides and calculate their relative energies. researchgate.net

Density-functional theory-based tight-binding (DFTB) is a more approximate and computationally faster method, making it suitable for exploring the potential energy surface of larger systems or for longer timescale simulations. researchgate.net

For this compound, these calculations can be used to identify the energetic minima on the potential energy surface, corresponding to the most stable conformations. By comparing the energies of different structures (e.g., various turn types, extended conformations), a hierarchy of conformational stability can be established. nih.gov These calculations are also crucial for parameterizing the force fields used in MD simulations.

Table 2: Hierarchy of Quantum Chemical Methods for Conformational Analysis

Method Level of Theory Computational Cost Typical Application
Coupled-Cluster (CCSD(T)) High (Ab Initio) Very High Benchmarking small molecules
Møller-Plesset (MP2) High (Ab Initio) High Accurate energies for medium-sized molecules
Density Functional Theory (DFT) Medium Medium Geometry optimization and energetics of peptides
Tight-Binding (DFTB) Approximate Low Exploring potential energy surfaces of large systems
Ramachandran Plot Analysis for Allowed Conformations

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed combinations of dihedral angles phi (φ) and psi (ψ) for each amino acid residue in a polypeptide chain. letstalkacademy.comyoutube.com The specific sequence of this compound imposes significant constraints on its accessible conformations.

L-Proline (Pro): Unlike other proteinogenic amino acids, proline is an imino acid where the side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. nih.gov This ring structure severely restricts the rotational freedom around the N-Cα bond, locking the φ angle to a narrow range, typically between -60° and -65°. letstalkacademy.comnih.gov This inherent rigidity often induces kinks or turns in the peptide backbone. letstalkacademy.com

L-Phenylalanine (Phe): As an amino acid with a large, aromatic benzyl (B1604629) side chain, phenylalanine's allowed φ and ψ angles are more restricted than those of smaller residues like alanine. letstalkacademy.com Its conformations are generally found within the broad beta-sheet and right-handed alpha-helical regions of the Ramachandran plot. researchgate.net The bulky nature of the side chain creates steric hindrance that disfavors certain conformations available to smaller amino acids.

L-Alanine (Ala): With a simple methyl group as its side chain, L-alanine serves as a benchmark for Ramachandran plots. letstalkacademy.comresearchgate.net It has a broader range of allowed conformations compared to phenylalanine, primarily occupying the characteristic alpha-helical and beta-sheet regions. cas.cz

The combination of these residues in the Pro-Phe-Ala sequence suggests a high propensity for forming defined secondary structures, particularly β-turns. Tripeptides containing proline are known to facilitate the formation of these turn structures. researchgate.net The proline residue at the N-terminus initiates a turn, which can be stabilized by interactions involving the subsequent phenylalanine and alanine residues.

Table 1: Predicted Ramachandran Angles for Residues in this compound

ResidueTypical Phi (φ) Angle RangeTypical Psi (ψ) Angle RangeConformational Influence
L-Proline~ -65°Variable, but restrictedInduces turns; highly rigid backbone. letstalkacademy.comnih.gov
L-Phenylalanine-160° to -60° (β-sheet), -90° to -50° (α-helix)+100° to +160° (β-sheet), -60° to -30° (α-helix)Bulky side chain limits conformational freedom. letstalkacademy.com
L-Alanine-170° to -70° (β-sheet), -80° to -50° (α-helix)+90° to +180° (β-sheet), -60° to -40° (α-helix)Flexible, serves as a reference for allowed regions. letstalkacademy.comcas.cz
Exploration of Intramolecular Interactions and Orbital Characteristics

The stability of any preferred conformation of this compound is maintained by a network of non-covalent intramolecular interactions. These subtle forces dictate the folding and final three-dimensional structure of the peptide.

Peptide Bond Characteristics: The peptide bonds linking the amino acids exhibit partial double-bond character due to resonance. numberanalytics.com This results in a planar and rigid peptide unit, where rotation is largely restricted to the φ and ψ dihedral angles of the alpha-carbon. numberanalytics.com

Hydrogen Bonding: Intramolecular hydrogen bonds are crucial for stabilizing secondary structures. In the context of a Pro-Phe-Ala sequence, a hydrogen bond can form between the carbonyl oxygen of one residue and the amide hydrogen of another, often leading to the formation of a stable β-turn. researchgate.netresearchgate.net

Aromatic-Proline Interactions: A specific and significant interaction can occur between the aromatic ring of phenylalanine and the pyrrolidine (B122466) ring of proline. This is known as a CH/π interaction, where the electron-rich π-face of the phenyl ring interacts favorably with the polarized C-H bonds of the proline ring. nih.gov This enthalpically favorable interaction can further stabilize turn conformations and influence cis-trans isomerism of the peptide bond preceding proline. nih.gov

Molecular Mechanics Force Field Validation

To computationally model and predict the conformational landscape of peptides like this compound, molecular mechanics (MM) force fields are extensively used. nih.gov These force fields are sets of empirical energy functions and parameters that calculate the potential energy of a system of atoms. The accuracy of these simulations is contingent on the quality and validation of the force field used.

Several studies have focused on validating and refining force fields for peptide and protein simulations. Force fields such as AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GROMOS (Groningen Molecular Simulation) are commonly employed. nih.govnih.govacs.org

Research has shown that for tripeptides, conformational energies calculated using modern AMBER force fields (like ff99SB, ff12SB, and ff14SB) are reproduced with greater accuracy compared to those for larger nonapeptides, showing good agreement with higher-level density functional theory (DFT) calculations. nih.govresearchgate.net This validation provides confidence that MM simulations can reliably explore the conformational space of small peptides. The development of specialized parameters and corrections, such as the Cross-term correction map (CMAP) used in CHARMM and newer AMBER versions, further improves the description of the polypeptide backbone conformational preferences. nih.gov

Table 2: Common Molecular Mechanics Force Fields for Peptide Simulation

Force FieldKey Features and Validation Status
AMBER (e.g., ff14SB)Widely used for proteins and nucleic acids. Validated for tripeptides, showing accurate reproduction of conformational energies compared to DFT calculations. nih.govresearchgate.net
CHARMM (e.g., CHARMM36)Extensively parameterized for a wide range of biomolecules. Includes CMAP terms to improve backbone dihedral potentials. nih.gov
GROMOSOne of the first force fields to be extended for β-peptides, though it may require further parametrization for specific non-standard peptides. acs.org
OPLS (Optimized Potentials for Liquid Simulations)Another major force field used for biomolecular simulations, particularly in liquid environments. nih.gov

Comparative Conformational Analysis within Tripeptide Series (e.g., L-Alanyl-X-L-Alanine)

Understanding the conformational preferences of this compound is enhanced by comparing it to other tripeptides. The L-Alanyl-X-L-Alanine series, where X is a variable amino acid, provides a useful framework for this comparison.

L-Alanyl-L-alanyl-L-alanine (Ala-Ala-Ala): This simple tripeptide is conformationally flexible. Depending on the environment, it can adopt various structures. In unhydrated crystals, it has been observed to form a parallel pleated sheet arrangement. nih.gov In solution or in other crystalline forms, it can also participate in antiparallel sheets or form α-helical structures through intramolecular interactions. researchgate.netnih.gov

L-Alanyl-Prolyl-L-alanine (Ala-Pro-Ala): The introduction of a central proline residue drastically changes the conformational landscape. The restricted φ angle of proline would interrupt any extended sheet or continuous helical structure, instead promoting a β-turn conformation. The proline acts as a "helix breaker" but a "turn former." letstalkacademy.com

L-Alanyl-Glycyl-L-alanine (Ala-Gly-Ala): With glycine (B1666218) at the central position, the peptide gains significant conformational flexibility. Glycine lacks a side chain and can access a much larger area of the Ramachandran plot, including regions corresponding to left-handed helices. letstalkacademy.com This flexibility can lead to a more disordered ensemble of structures in solution compared to peptides containing more constrained residues.

The conformation of this compound is thus a unique case. It combines the extreme rigidity of the N-terminal proline with the steric bulk of the central phenylalanine. This combination strongly favors a well-defined, turn-like structure over the extended or helical conformations available to a peptide like Ala-Ala-Ala. researchgate.netnih.gov The steric and electronic effects of the adjacent phenyl groups in tripeptides like L,L-Gly-Phe-Phe have also been shown to significantly influence stability and preferred conformation. longdom.org

Table 3: Comparative Conformational Tendencies of Tripeptide Series

Tripeptide SeriesCentral Residue (X)Primary Conformational TendencyKey Structural Feature
Ala-Ala-AlaAlanineFlexible; can form β-sheets or α-helices. researchgate.netnih.govNo inherent turn-promoting residues.
Ala-Pro-AlaProlineHigh propensity for β-turns. letstalkacademy.comRestricted φ angle of proline induces a kink.
Ala-Gly-AlaGlycineHighly flexible; can adopt many conformations. letstalkacademy.comA-chiral residue allows access to wider Ramachandran space.
Pro-Phe-AlaPhenylalanineStrong propensity for defined turn structures. researchgate.netN-terminal proline initiates turn; bulky Phe stabilizes it.

Iv. Mechanistic Studies of L Prolyl L Phenylalanyl L Alanine Interactions with Biomolecules

Enzyme-Peptide Recognition and Modulation

The interaction of L-Prolyl-L-phenylalanyl-L-alanine with enzymes is governed by the specificities of the enzyme's binding pockets and catalytic sites. The proline residue, with its unique cyclic structure, imposes conformational constraints on the peptide backbone, influencing how it is recognized by enzymes. The subsequent phenylalanine and alanine (B10760859) residues further refine this interaction, making the peptide a potential substrate or modulator for specific enzyme families.

Binding Affinity and Kinetics with Protein Targets

While specific kinetic data for the binding of this compound to protein targets is not extensively documented in publicly available literature, the binding characteristics can be inferred from studies on analogous peptides. The affinity and reaction rates are largely dependent on the enzyme class. For proteolytic enzymes, the Michaelis-Menten constants (Km) and catalytic constants (kcat) would be key parameters. For instance, studies on similar N-acetyl-L-phenylalanyl peptides with chymotrypsin (B1334515) have demonstrated that the nature of the amino acid residues following the phenylalanine significantly impacts the catalytic efficiency. nih.gov

The presence of the proline residue suggests potential interaction with enzymes that have specificity for proline-containing substrates. The binding affinity would be influenced by the geometry of the enzyme's active site and its ability to accommodate the distinct kink introduced by the proline residue.

Table 1: Representative Kinetic Parameters for Related Peptide Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Chymotrypsin AαAc-Phe-Ala-NH₂1,8000.04625.6
Chymotrypsin AαAc-Phe-Gly-Ala-NH₂2,1000.0157.1
Angiotensin Converting EnzymeFuranacryloyl-Phe-Gly-Gly---
Prolyl Tripeptidyl AminopeptidaseAla-Phe-Pro-βNA---

Role as Enzyme Substrate or Inhibitor

The tripeptide this compound has the potential to act as either a substrate for hydrolytic enzymes or as an inhibitor of enzymatic activity.

The susceptibility of this compound to cleavage by proteolytic enzymes, or proteases, is dictated by the specificity of the protease's active site. Proteases are broadly classified based on their catalytic mechanism and substrate preference.

Chymotrypsin-like Proteases : These enzymes, such as chymotrypsin itself, preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. Therefore, it is highly probable that chymotrypsin and enzymes with similar specificity would hydrolyze the peptide bond between phenylalanine and alanine in the this compound sequence. The efficiency of this cleavage can be influenced by the proline at the P2 position (relative to the cleavage site).

Proline-Specific Peptidases : This is a diverse group of enzymes that specifically recognize and cleave peptide bonds involving proline residues. nih.gov They are further categorized based on where they cleave the peptide chain relative to the proline.

Prolyl Oligopeptidases (POPs) and Prolyl Endopeptidases (PEPs) are serine proteases that cleave on the C-terminal side of proline residues. echelon-inc.com These enzymes could potentially cleave the Pro-Phe bond in this compound.

Prolyl Aminopeptidases (PAPs) cleave the N-terminal amino acid from a peptide, but only if the second residue is proline. This would not be the primary mode of action on the intact tripeptide.

Other Proteases : Enzymes like proteinase K, which has broad specificity, could also potentially hydrolyze the peptide. nih.gov The presence of the Pro-Phe sequence might also make it a substrate for enzymes like prolyl tripeptidyl aminopeptidase, which cleaves tripeptides from the N-terminus of polypeptides containing a proline at the P2 position. medchemexpress.com

Peptides containing proline can act as modulators of enzyme activity, including as competitive inhibitors. If this compound binds to the active site of a protease but is hydrolyzed slowly or not at all, it can act as a competitive inhibitor, preventing the binding of the enzyme's natural substrate. The inhibitory constant (Ki) would quantify the potency of this inhibition. For instance, a designed octapeptide containing a Pro-Ala-Pro-Phe sequence was shown to be a potent inhibitor of proteinase K. nih.gov Similarly, derivatives of L-alanyl-L-proline have been shown to competitively inhibit angiotensin-converting enzyme. nih.gov

Interaction with Peptidyl-Prolyl Isomerases (PPIases)

Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue. nih.govwikipedia.org This isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in signaling pathways. Given the presence of a proline residue, this compound is a potential substrate for PPIases such as cyclophilins and FK506-binding proteins (FKBPs).

The standard assay for PPIase activity often utilizes a peptide substrate containing a proline-phenylalanine sequence, such as Suc-Ala-Ala-Pro-Phe-pNA. bachem.com The isomerization of the Ala-Pro bond from cis to trans is the rate-limiting step for subsequent cleavage of the Pro-Phe bond by chymotrypsin. This indicates that the Pro-Phe motif is well-recognized by this class of enzymes. Therefore, this compound would be expected to interact with the active site of PPIases. The binding would involve the recognition of the proline residue and the adjacent phenylalanine, and the enzyme would facilitate the rotation around the Pro-Phe peptide bond.

Molecular Basis of Protein-Peptide Interactions

The interaction between this compound and a protein's binding site is a complex interplay of various non-covalent forces. The specificity of this interaction is determined by the three-dimensional structure of both the peptide and the protein's binding pocket.

The proline residue's pyrrolidine (B122466) ring restricts the peptide's conformational flexibility, often inducing a β-turn structure. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity.

The phenylalanine residue, with its bulky and hydrophobic benzyl (B1604629) side chain, is a key determinant for binding to proteins with hydrophobic pockets. In enzymes like chymotrypsin, the S1 binding pocket is a deep, hydrophobic cleft that accommodates the phenyl group. Van der Waals interactions between the phenyl ring and nonpolar amino acid side chains lining the pocket are the primary driving force for this recognition.

The C-terminal alanine residue, being small and neutral, will interact with the S1' subsite of a proteolytic enzyme. The nature of this subsite—whether it is hydrophobic or polar, sterically hindered or open—will influence the binding affinity and the rate of catalysis. nih.gov

In the case of PPIases, the active site is typically a hydrophobic cavity that can bind the proline and the preceding amino acid. The catalysis of the cis-trans isomerization involves the stabilization of a transition state where the peptide bond is twisted. nih.gov

Influence of Proline-Rich Motifs on Protein Interaction and Stability

The N-terminal L-proline residue positions this compound within the broad class of molecules that can mimic Proline-Rich Motifs (PRMs). PRMs are crucial recognition sequences in a vast number of proteins, mediating a wide array of protein-protein interactions (PPIs). nih.gov

Proline's distinctive cyclic structure imparts significant conformational rigidity to the peptide backbone. This rigidity is known to favor the adoption of a polyproline type II (PPII) helical structure. nih.gov The PPII helix is an extended, left-handed helix that does not rely on intramolecular hydrogen bonds for stability but rather interacts favorably with water molecules. researchgate.net This extended conformation is ideal for presenting amino acid side chains for interaction with other proteins, making it a common feature in signal transduction, cytoskeletal organization, and immune responses. nih.gov

The presence of proline in a peptide sequence can significantly influence the stability of the proteins it interacts with. The defined secondary structure that proline encourages can lead to more stable and specific binding with target proteins. researchgate.net For instance, in many signaling complexes, the binding of a PRM to its partner domain is a critical event for the assembly and stabilization of the complex, ensuring the fidelity of the signal cascade. The interaction relies on the specific fit of the PRM into a binding groove on the target protein, a process governed by both shape and chemical complementarity. nih.gov

Table 1: Influence of the Proline Motif on Biomolecular Interactions
Structural FeatureFunctional ConsequenceReference
Conformational RigidityReduces the entropic penalty of binding, leading to higher affinity interactions. researchgate.net
Polyproline II (PPII) HelixPresents an extended conformation that facilitates transient, specific binding to PRM-binding domains (e.g., SH3, WW domains). nih.gov
Structural StabilizationCan stabilize specific conformations in interacting proteins, influencing protein folding and complex assembly. researchgate.net

Detailed Analysis of Binding Interfaces

A detailed analysis of the potential binding interface of this compound involves considering the individual contributions of each amino acid residue to the interaction energy and specificity.

L-Proline: The pyrrolidine ring of proline restricts the peptide's torsional angles (phi, ψ), often inducing a pre-set conformation that can be recognized by specific binding domains. Its primary role is to correctly orient the subsequent residues for optimal interaction. nih.gov

L-Phenylalanine: The bulky, hydrophobic benzyl side chain of phenylalanine is critical for forming strong van der Waals and hydrophobic interactions. It can fit into hydrophobic pockets on a protein's surface or participate in π-stacking interactions with other aromatic residues like tryptophan or tyrosine. Studies on other peptides have shown that replacing phenylalanine with alanine can significantly weaken binding affinity and alter the peptide's position relative to the biomolecular interface, demonstrating its importance in membrane and protein binding. nih.gov

L-Alanine: As the smallest chiral amino acid, alanine's methyl side chain contributes to hydrophobic interactions, though to a lesser extent than phenylalanine. frontiersin.org Its small size can be crucial for allowing a close fit into sterically constrained pockets within a binding site, providing packing complementarity without causing steric hindrance.

The combination of these residues creates a binding motif with a rigid N-terminus that orients a highly interactive aromatic group and a small, adaptable hydrophobic residue. This structure is well-suited for high-specificity binding to protein surfaces that feature a complementary groove or pocket.

Table 2: Predicted Contributions of Each Residue to the Binding Interface
ResidueSide ChainPrimary Interaction TypeRole in Binding Interface
L-ProlinePyrrolidine RingSteric/ConformationalInduces a rigid backbone turn (PPII helix), orienting other residues for binding.
L-PhenylalanineBenzyl GroupHydrophobic, π-stackingActs as an anchor, inserting into hydrophobic pockets and forming strong non-covalent bonds. nih.gov
L-AlanineMethyl GroupHydrophobicContributes to binding affinity through hydrophobic packing in confined spaces. frontiersin.org

Mechanisms of Biological Pathway Modulation by this compound

Based on its structure, this compound could modulate biological pathways through several distinct mechanisms, primarily by acting as a competitive inhibitor or an allosteric modulator of protein-protein interactions.

Given its nature as a proline-containing tripeptide, its most direct mechanism of action would be the competitive inhibition of natural PRM-dependent interactions. Many signaling pathways, including those involved in cell proliferation, cytoskeletal rearrangement, and immune response, depend on the transient binding of PRMs to domains like SH3, WW, or EVH1. nih.gov By mimicking the natural ligand, the tripeptide could occupy these binding sites, thereby disrupting the formation of essential signaling complexes and downregulating the pathway.

Furthermore, the individual amino acids that constitute the peptide are known to have roles in specific biological pathways. For instance, extracellular L-phenylalanine can be sensed by dedicated membrane receptor systems, such as the Ssy1-Ptr3-Ssy5 (SPS) sensor in yeast, which regulates amino acid transporter gene expression. nih.gov While this is a function of the free amino acid, a peptide containing phenylalanine at its N- or C-terminus could potentially interact with such amino acid sensing systems, thereby influencing nutrient sensing and metabolic pathways. Similarly, L-alanine has been shown to modulate ion conductance pathways and enhance immune cell functions like phagocytosis through signaling cascades involving receptors like TLR4. nih.govnih.gov The tripeptide could potentially interact with upstream elements of these pathways, triggering or inhibiting cellular responses.

Table 3: Potential Mechanisms of Biological Pathway Modulation
MechanismDescriptionPotential Target Pathways
Competitive InhibitionThe tripeptide mimics a natural Proline-Rich Motif (PRM) and binds to PRM-recognition domains (e.g., SH3, WW), blocking the binding of endogenous ligands. nih.govMAPK signaling, Wnt signaling, cytoskeletal regulation.
Allosteric ModulationBinding to a site distinct from the active site of an enzyme or receptor, inducing a conformational change that alters its activity.Enzymes with regulatory subunits, G-protein coupled receptors.
Amino Acid Sensor InteractionThe peptide interacts with cell surface sensors that normally detect free amino acids like phenylalanine, potentially modulating nutrient sensing pathways. nih.govTORC1 signaling, nitrogen catabolite repression (NCR) pathways. nih.gov

V. Advanced Concepts in L Prolyl L Phenylalanyl L Alanine Based Peptidomimetic Design

Principles of Mimicking Peptide Functionality with Non-Peptidic Scaffolds

The core challenge in peptidomimetic design is to create a molecule that presents the key interactive elements of the parent peptide, such as L-Prolyl-L-phenylalanyl-L-alanine, in the correct three-dimensional arrangement to bind to a biological target, but on a more stable and less complex chemical framework. nih.gov Peptidomimetics, which are peptide-like molecules incorporating amino acid analogs and other chemical moieties, are designed to mimic the 3D structures of the original peptide segments. researchgate.net

Non-peptidic scaffolds provide a rigid or semi-rigid framework to hold the essential pharmacophoric groups—the side chains of proline, phenylalanine, and alanine (B10760859)—in the precise orientation required for biological activity. researchgate.net This approach circumvents the inherent weaknesses of peptides, such as their susceptibility to enzymatic degradation and poor membrane permeability. The design of these scaffolds is guided by the understanding that for many protein-protein interactions (PPIs), only a few "hot-spot" residues are critical for binding. researchgate.net In the case of this compound, the bulky, hydrophobic phenyl group of phenylalanine, the constrained ring of proline, and the small methyl group of alanine would be considered key features to replicate.

Rational design is a cornerstone of modern drug discovery, aiming to overcome the limitations of natural peptides like this compound. mdpi.com Native peptides are often rapidly broken down by proteases in the body, limiting their therapeutic window. alliedacademies.org A key strategy to enhance biostability is the replacement of labile peptide bonds with more robust isosteres, such as ester bonds, retro-inverso bonds, or C-C bonds, which are resistant to enzymatic cleavage. researchgate.net

Furthermore, the inherent flexibility of linear peptides can lead to non-specific binding with various receptors. mdpi.com By using a non-peptidic scaffold, the conformation of the molecule can be locked into the specific shape required for binding to the intended target. This conformational constraint reduces the entropic penalty of binding and can significantly increase both potency and selectivity. mdpi.comlongdom.org For a peptidomimetic of this compound, this would involve designing a scaffold that orients the mimics of the Pro, Phe, and Ala side chains to perfectly complement the binding pocket of the target protein, thus enhancing target specificity and reducing off-target effects. researchgate.netmdpi.com

The transition from a peptide sequence to a small-molecule mimic is a multi-step process that relies on identifying the most critical elements for biological activity. nih.gov A common starting point is to determine the minimal active sequence by systematically truncating the peptide from both the N- and C-termini. nih.gov Once the essential core is identified, a structure-activity relationship (SAR) study is often conducted by replacing each amino acid to understand its contribution to activity. nih.gov

With this information, a pharmacophore model is constructed. This model is an abstract representation of all the essential steric and electronic features required for a molecule to interact with a specific target. For this compound, the pharmacophore would likely include a hydrophobic aromatic feature (from Phenylalanine), a constrained hydrophobic feature (from Proline), and specific hydrogen bond donor and acceptor points from the peptide backbone. This model then serves as a template for designing or searching for non-peptidic scaffolds that can present these key features in the same spatial orientation. researchgate.netnih.gov This strategy allows for the transfer of functionality from the peptide to a more synthetically accessible and pharmacologically robust small molecule. researchgate.net

Computational Approaches in Peptidomimetic Development

Computational chemistry has become an indispensable tool in the design and development of peptidomimetics, enabling a more rational and efficient exploration of potential drug candidates. nih.gov These methods allow for the visualization and analysis of molecular interactions at an atomic level, guiding the design process from the initial peptide to the final small-molecule mimic.

When the three-dimensional structure of the target protein is known, structure-based design becomes a powerful strategy. nih.gov Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov In the context of this compound, if the peptide is known to bind to a specific receptor, docking studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

This information is then used to screen virtual libraries of non-peptidic compounds to identify molecules that can fit into the same binding pocket and replicate the essential interactions of the original tripeptide. nih.gov The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of potential candidates for synthesis and biological testing. nih.gov This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening.

Pharmacophore mapping is a computational technique used to define the essential 3D arrangement of functional groups responsible for a molecule's biological activity. mdpi.com For this compound, a hypothetical pharmacophore model would be generated based on its constituent amino acids.

Hypothetical Pharmacophore Features for an this compound Mimic

Feature ID Feature Type Originating Amino Acid Description
HYD-1 Hydrophobic (Aromatic) Phenylalanine The bulky, non-polar phenyl ring, crucial for hydrophobic interactions.
HYD-2 Hydrophobic (Aliphatic) Proline The constrained, non-polar pyrrolidine (B122466) ring.
HYD-3 Hydrophobic (Aliphatic) Alanine The small, non-polar methyl group.
HBA-1 Hydrogen Bond Acceptor Backbone Carbonyl Oxygen atom of the peptide bond between Pro and Phe.
HBA-2 Hydrogen Bond Acceptor Backbone Carbonyl Oxygen atom of the peptide bond between Phe and Ala.
HBD-1 Hydrogen Bond Donor Backbone Amide Nitrogen-hydrogen of the peptide bond between Phe and Ala.

This is an interactive data table. You can sort and filter the data.

Once a pharmacophore model is established, it is used as a 3D query to search databases of chemical compounds for molecules that match the required features and geometry. mdpi.com The identified "hits" may have diverse chemical scaffolds, offering novel starting points for drug design. nih.gov Computational methods can then be used to optimize these scaffolds by modifying their structure to improve the alignment with the pharmacophore, enhance binding affinity, and optimize pharmacokinetic properties. nih.gov

Chemical Modifications for Improved Peptide Analogs

Several strategies can be applied to a tripeptide like this compound:

N-methylation: The addition of a methyl group to the nitrogen atom of a peptide bond can protect it from enzymatic degradation and can also influence the peptide's conformation. nih.govmdpi.com

Incorporation of D-amino acids: Replacing one or more L-amino acids with their non-natural D-isomers makes the peptide resistant to proteases, which are stereospecific for L-amino acids. This can dramatically increase the peptide's half-life in the body. nih.gov

Cyclization: Linking the N- and C-termini of the peptide, or creating a bond between side chains, results in a cyclic peptide. This conformational constraint reduces flexibility, which can lead to increased receptor affinity and stability. alliedacademies.orgresearchgate.net

Peptide Bond Isosteres: Replacing a standard amide bond with a non-hydrolyzable mimic, such as a thioamide or a reduced amide bond, can confer resistance to proteolysis. researchgate.net

Side-Chain Modification: Altering the side chains, for example by halogenating the phenyl ring of phenylalanine, can modulate binding affinity and pharmacokinetic properties. nih.gov

Table of Potential Chemical Modifications for this compound Analogs

Modification Strategy Example Modification on Pro-Phe-Ala Primary Goal Potential Secondary Benefits
N-methylation Methylation of the Phe-Ala peptide bond Increase proteolytic stability Influence conformation, improve membrane permeability
D-Amino Acid Substitution Replace L-Ala with D-Ala Increase proteolytic stability Alter 3D structure to potentially enhance binding
Cyclization Head-to-tail cyclization of the tripeptide Enhance receptor affinity and stability Reduce non-specific binding
Side-Chain Modification Replace Phe with p-Chloro-Phe Modulate binding affinity Improve pharmacokinetic properties

This is an interactive data table. You can sort and filter the data.

These modifications represent powerful tools for transforming a simple tripeptide into a more robust and potent therapeutic lead, paving the way for the development of novel peptide-based drugs. alliedacademies.orgresearchgate.net

Incorporation of Unnatural Amino Acids to this compound Scaffolds

The substitution of natural amino acids with unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic design. nih.gov UAAs, also known as non-proteinogenic or non-canonical amino acids, are those not genetically encoded in organisms. nih.gov Their incorporation into a sequence like this compound can confer significant advantages by altering the peptide's physicochemical properties. nih.govresearchgate.net

The rationale for incorporating UAAs is multifaceted. A primary goal is to increase resistance to proteolysis. nih.gov Peptidases, the enzymes that degrade peptides, often have high specificity for natural L-amino acid residues. Introducing a UAA can disrupt the recognition site for these enzymes, thereby extending the half-life of the peptide in biological systems. nih.gov Furthermore, UAAs can be used to impose conformational constraints on the peptide backbone. For instance, replacing L-Alanine with a more sterically hindered UAA can restrict the rotational freedom of the peptide, locking it into a bioactive conformation that is more favorable for receptor binding.

The process of incorporating UAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of natural or unnatural building blocks. nih.gov This method offers precise control over the peptide sequence and allows for the introduction of a wide variety of modified amino acids at any desired position. researchgate.net

Detailed Research Findings:

Research into antimicrobial peptides (AMPs) demonstrates the practical benefits of UAA incorporation. In one study, the natural amino acid valine was replaced by norvaline (Nva), and tryptophan was substituted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). acs.org These substitutions resulted in potent activity against both Gram-negative and Gram-positive bacteria without toxicity to eukaryotic cells. acs.org The use of UAAs can also modulate interactions with lipid membranes, a key factor in the mechanism of many bioactive peptides. acs.org Applying this principle to this compound, one could replace the L-Alanine residue with various UAAs to systematically probe and optimize its biological activity.

Below is a data table illustrating hypothetical modifications to the this compound scaffold and their expected impact based on established principles of UAA incorporation.

Original Residue Unnatural Amino Acid (UAA) Replacement Rationale for Incorporation Anticipated Effect on Pro-Phe-Ala Scaffold
L-AlanineD-AlanineIntroduce stereochemical diversityIncreased proteolytic stability by disrupting enzyme recognition. nih.gov
L-AlanineNorvaline (Nva)Increase side-chain hydrophobicityEnhanced membrane interaction and potential increase in cell permeability. acs.org
L-PhenylalanineCyclohexylalanine (Cha)Remove aromaticity, increase lipophilicityAlter receptor binding specificity; may improve metabolic stability.
L-ProlineAzetidine-2-carboxylic acid (Aze)Introduce more rigid cyclic constraintRestrict backbone conformation, potentially locking the peptide in a bioactive state.

Pseudopeptide Linkage Strategies (e.g., Sulfonimidamide)

A second major strategy in advanced peptidomimetic design involves replacing the native amide bonds of the peptide backbone with bioisosteres—chemical groups with similar physical or chemical properties. researchgate.net This modification creates what is known as a pseudopeptide. The primary motivation for this is to create linkages that are resistant to cleavage by peptidases. google.com

One such bioisostere that has gained significant interest is the sulfonimidamide group. nih.govresearchgate.net The sulfonamide moiety itself is considered a potential transition-state isostere of amide bond hydrolysis. google.com The sulfonimidamide [S(O)(NR)] group replaces the carbonyl (C=O) of an amide bond with a sulfonyl group (S=O) and the amide nitrogen with an imidic nitrogen (NR). nih.gov This creates a structure that is sterically and electronically distinct from the native peptide bond.

Detailed Research Findings:

The sulfonimidamide linkage offers several advantages. It is exceptionally stable to enzymatic hydrolysis. Moreover, it introduces a new "exit vector" for chemical modification. nih.govresearchgate.net The nitrogen atom of the sulfonimidamide can be substituted with various groups (R' in -S(O)NR' -), providing a new point for diversification and for exploring the chemical space around the peptide backbone to engage with target proteins in novel ways. nih.govresearchgate.net

Structural studies have provided critical insights into how these bioisosteres interact with proteins. In a study using the FKBP12 protein as a model system, researchers synthesized and tested a series of sulfonamide analogues, including sulfonimidamides. nih.govresearchgate.net High-resolution co-crystal structures revealed that the sulfonimidamide nitrogen can act as a hydrogen bond acceptor, a crucial interaction for mimicking the function of the amide carbonyl oxygen. nih.gov This finding confirms the potential of sulfonimidamides to maintain key binding interactions while providing enhanced stability.

The following table illustrates how a sulfonimidamide linkage could be incorporated into the this compound sequence and the comparative properties of the resulting pseudopeptide.

Linkage Type Structure Location in Pro-Phe-Ala Key Properties Potential Impact
Native Amide Bond-C(O)NH-Between Phenylalanine and AlaninePlanar, H-bond donor (NH) and acceptor (C=O), susceptible to proteolysis.Standard peptide properties.
Sulfonimidamide Bond-S(O)(NR')NH-Replacing the Phe-Ala amide bondTetrahedral geometry, stable to proteolysis, H-bond acceptor capability, additional R' group for modification. nih.govEnhanced metabolic stability, potential for novel receptor interactions via the R' group.

This strategic replacement of the scissile peptide bond with a stable surrogate like a sulfonimidamide represents a powerful method for converting a native peptide sequence into a robust, drug-like molecule. google.com

Vi. Degradation Pathways and Stability Profile of L Prolyl L Phenylalanyl L Alanine

Chemical Hydrolysis Kinetics and Mechanisms

Chemical hydrolysis involves the cleavage of peptide bonds through the action of water, a process that can be significantly accelerated by the presence of acids or bases. This non-specific degradation pathway can impact the bioavailability and shelf-life of peptide-based compounds.

Acid- and Base-Catalyzed Cleavage of Peptide Bonds

The peptide bonds in L-Prolyl-L-phenylalanyl-L-alanine are susceptible to both acid- and base-catalyzed hydrolysis. In acidic conditions, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the peptide bond. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate that subsequently breaks down to cleave the bond.

Enzymatic Degradation and Proteolytic Susceptibility

Enzymatic degradation by proteases is a major pathway for the breakdown of peptides in biological systems. Proteases are enzymes that catalyze the hydrolysis of peptide bonds with a high degree of specificity, targeting bonds between specific amino acids.

Impact of Sequence on Proteolytic Resistance

The sequence of a peptide is a critical factor in its resistance to proteolytic degradation. nih.gov The presence of proline in the P1' or P2' position relative to the scissile bond can significantly hinder the action of many proteases. oup.com The rigid structure of proline can prevent the peptide from adopting the necessary conformation to fit into the active site of the enzyme. nih.govoup.com

Furthermore, the incorporation of D-amino acids or the cyclization of the peptide are common strategies to enhance proteolytic resistance. nih.govnih.gov Cyclization can protect the N- and C-termini from exopeptidases and restrict the conformational flexibility of the peptide, making it a poorer substrate for many proteases. nih.gov

Thermal Stability and Cyclization Mechanisms

The thermal stability of a peptide refers to its ability to maintain its native structure and function at elevated temperatures. High temperatures can induce denaturation, aggregation, and chemical reactions such as cyclization.

Temperature-Induced Structural Changes and Cyclization in Related Peptides (e.g., L-Phenylalanyl-L-alanine)

Studies on related peptides provide insights into the potential thermal behavior of this compound. For instance, research on the dipeptide L-Phenylalanyl-L-alanine has shown that it can undergo temperature-induced cyclization to form a diketopiperazine (DKP). acs.org This process involves an intramolecular condensation reaction where the N-terminal amino group attacks the C-terminal carboxyl group, releasing a water molecule. acs.org

The thermal decomposition of phenylalanine has been shown to involve decarboxylation, deamination, and the breakage of C-C bonds. researchgate.net The presence of the aromatic side chain in phenylalanine contributes to its thermal degradation profile. researchgate.net The thermal stability of peptides is also influenced by their molecular weight, with larger peptides generally exhibiting higher thermal stability. orientjchem.org

The cyclization of peptides is a strategy often employed to increase their stability. nih.gov Cyclic peptides often exhibit greater resistance to enzymatic degradation and may have prolonged biological activity. nih.gov The presence of proline in a peptide chain can influence its propensity to cyclize due to the conformational constraints imposed by its ring structure. nih.gov

Formation of More Stable Cyclic Structures

The formation of DKPs is a common degradation route for peptides that have proline as the penultimate amino acid. nih.gov Research has shown that proline-containing dipeptides, such as prolyl-phenylalanine, readily form these cyclic structures. researchgate.net The mechanism for this cyclization in peptides with a penultimate proline residue involves a trans-to-cis isomerization of the peptide bond between the first and second amino acid (in this case, Phenylalanine-Proline), which is then followed by a spontaneous cleavage of the bond between the second and third amino acid (Proline-Alanine). nih.gov This intramolecular reaction results in the formation of a stable six-membered diketopiperazine ring and the cleavage of the original peptide.

Studies on dipeptides like L-phenylalanyl-L-alanine have also provided evidence for a temperature-induced, irreversible cyclization mechanism. acs.org This process, which results in the release of a water molecule, is considered an efficient strategy for enhancing dipeptide stability by converting the more fragile linear structure into a robust and more stable cyclic one. acs.org The increased stability of cyclic peptides is a well-documented phenomenon. Research has demonstrated that cyclization can significantly enhance resistance to enzymatic degradation. For instance, the cyclization of certain linear melanotropins led to analogues with increased resistance to degradation by serum enzymes. nih.gov

Quantitative studies have further solidified the link between cyclization and enhanced stability. In one study, a cyclic peptide demonstrated a half-life approximately twice as long as its linear equivalent when exposed to proteinase-K, highlighting the protective nature of the cyclic structure. researchgate.net This increased stability is often attributed to the more rigid conformation of the cyclic structure, which can limit the access of proteolytic enzymes.

The propensity for cyclization is influenced by the peptide's sequence and length. Shorter peptides have been found to be more stable in some cases, with intramolecular hydrogen bonding helping to inhibit the formation of DKPs. nih.gov Conversely, longer and more flexible peptide chains may have fewer restrictions, allowing for easier transition to the intermediate states required for cyclization. nih.gov

Table 1: Research Findings on Peptide Cyclization and Stability

Peptide/Study Focus Key Finding Implication for Stability Reference
Peptides with penultimate proline Undergo trans → cis isomerization followed by bond cleavage to form a diketopiperazine (DKP). DKP formation is a common degradation pathway. nih.gov
Linear L-phenylalanyl-L-alanine Undergoes irreversible, temperature-induced cyclization. The cyclic structure is more robust and stable than the linear form. acs.org
General Peptide Cyclization Cyclization can significantly improve protease stability. Cyclic peptides have a longer half-life compared to linear counterparts. researchgate.net
Linear Melanotropins Cyclization resulted in increased resistance to biological degradation. Cyclic analogues are more resistant to enzymatic inactivation. nih.gov
Proline-containing dipeptides Readily form cyclic diketopiperazine structures. Proline residues facilitate the formation of stable cyclic structures. researchgate.net

Vii. Specialized Analytical Techniques for Peptide Research on L Prolyl L Phenylalanyl L Alanine

Advanced Chromatographic and Separation Methods

Chromatographic techniques are fundamental to the purification and analysis of peptides like L-Prolyl-L-phenylalanyl-L-alanine, ensuring the isolation of the target molecule from synthetic impurities and the characterization of its oligomeric state.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its preparative purification. nih.govpepdd.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.govpepdd.com This technique separates peptides based on their hydrophobicity. nih.gov The separation occurs through the differential partitioning of the peptide between a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. pepdd.com

A typical RP-HPLC method for analyzing Pro-Phe-Ala would involve a gradient elution. The mobile phase usually consists of two solvents: an aqueous phase (A), often water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic phase (B), typically acetonitrile (B52724) containing TFA. hplc.eu The TFA serves to improve peak shape and resolution by forming ion pairs with the peptide. hplc.eu The analysis starts with a high concentration of the aqueous phase, and the proportion of the organic phase is gradually increased to elute the peptide from the column. The hydrophobicity of Pro-Phe-Ala, influenced by the phenylalanine residue, will determine its retention time. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. nih.gov

The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks, with detection typically performed at a wavelength of 210-220 nm, where the peptide bond absorbs UV light. pepdd.com For high-purity applications, a purity level of >95% is often required. pepdd.com

A typical setup for the RP-HPLC analysis of this compound is detailed in the interactive table below.

ParameterConditionRationale
Column C18 wide pore, 4.6 x 250 mmThe C18 stationary phase provides sufficient hydrophobicity for retaining the peptide, while the wide pores are suitable for peptide separations. hplc.eu
Mobile Phase A 0.1% TFA in waterTFA acts as an ion-pairing agent to ensure sharp peaks. hplc.eu
Mobile Phase B 0.1% TFA in acetonitrileAcetonitrile is a common organic modifier for eluting peptides.
Gradient 5% to 60% B over 30 minutesA gradual increase in organic solvent concentration allows for the effective separation of the target peptide from impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 214 nmThis wavelength provides high sensitivity for detecting the peptide bond.
Column Temperature 25°CMaintaining a consistent temperature ensures reproducible retention times. usp.org

Size-Exclusion Chromatography (SEC) for Aggregation Studies

Size-Exclusion Chromatography (SEC) is a powerful technique for studying the aggregation of peptides like this compound. biocompare.comresearchgate.net Unlike other chromatographic methods, SEC separates molecules based on their hydrodynamic volume in solution. thermofisher.com This technique is crucial for identifying and quantifying the presence of dimers, trimers, and higher-order aggregates, which can impact the peptide's biological activity and immunogenicity. thermofisher.combiopharminternational.com

The SEC column is packed with porous beads, typically made of silica (B1680970) or a polymer. thermofisher.com Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path through the column, eluting first. thermofisher.com Smaller molecules, like the monomeric form of Pro-Phe-Ala, can penetrate the pores to varying extents, leading to a longer path and later elution. biocompare.com

For the analysis of a relatively small peptide like Pro-Phe-Ala, a column with a pore size appropriate for the molecular weight range of the expected monomer and potential oligomers would be selected. biocompare.com The mobile phase in SEC is typically an aqueous buffer, and the goal is to minimize interactions between the peptide and the stationary phase to ensure that separation is based solely on size. nih.gov

Innovations in UHPLC technology have led to the development of sub-2 µm particle-based SEC columns, which, when used with low-dispersion systems, provide higher resolution and faster analysis times compared to traditional HPLC-based SEC. biocompare.com

The following interactive table outlines typical parameters for an SEC analysis of this compound aggregation.

ParameterConditionRationale
Column Silica-based with 300 Å pore sizeThe 300 Å pore size is well-suited for separating protein and peptide monomers from their aggregates. biopharminternational.com
Mobile Phase 0.2 M NaCl in 100 mM phosphate (B84403) buffer, pH 6.8The salt in the mobile phase helps to minimize non-specific electrostatic interactions with the column packing material. biopharminternational.comnih.gov
Flow Rate 1.0 mL/minA typical flow rate for standard SEC columns. biopharminternational.com
Detection UV at 280 nmPhenylalanine residues absorb at 280 nm, allowing for specific detection of the peptide. usp.org
Temperature 30°CConsistent temperature control is important for reproducible results. biopharminternational.com

High-Sensitivity Mass Spectrometry (MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of this compound. Electrospray ionization (ESI) is a soft ionization method commonly used for peptides, as it typically produces multiply charged molecular ions with minimal fragmentation. cpcscientific.com This allows for the accurate determination of the peptide's molecular weight. europeanpharmaceuticalreview.com

For structural confirmation, the experimentally determined mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is compared with the theoretical mass calculated from its amino acid sequence. For Pro-Phe-Ala, the expected monoisotopic mass of the neutral peptide is approximately 347.18 Da.

Tandem mass spectrometry (MS/MS) is employed for fragment analysis to confirm the amino acid sequence. In this process, the precursor ion (e.g., the [M+H]+ ion of Pro-Phe-Ala) is isolated and subjected to collision-induced dissociation (CID). uab.edu This breaks the peptide backbone at the amide bonds, generating a series of fragment ions. The most common fragment ions are the b- and y-ions. matrixscience.com The b-ions contain the N-terminus, while the y-ions contain the C-terminus. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.

The presence of a proline residue can influence the fragmentation pattern, often leading to enhanced cleavage at the N-terminal side of the proline. nih.gov The fragmentation of the Pro-Phe and Phe-Ala peptide bonds in Pro-Phe-Ala would produce a characteristic set of b and y ions, confirming the sequence.

Ion TypeFragment SequenceCalculated m/z ([M+H]+)
b1Pro98.06
b2Pro-Phe245.12
y1Ala90.05
y2Phe-Ala237.12

Note: The calculated m/z values are for the singly charged fragment ions.

Biophysical Characterization Techniques

Biophysical techniques provide insights into the conformational properties and binding affinities of this compound, which are crucial for understanding its biological function.

Microscale Thermophoresis (MST) for Binding Affinity Determinations

Microscale Thermophoresis (MST) is a powerful and versatile method for quantifying biomolecular interactions, including the binding of peptides like this compound to target proteins. nih.govscispace.com This technique measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. nih.gov

In a typical MST experiment, a fluorescently labeled molecule (e.g., a target protein) is kept at a constant concentration, while the concentration of the non-labeled binding partner (the ligand, in this case, Pro-Phe-Ala) is varied. The binding of the peptide to the protein will alter the complex's thermophoretic properties. By monitoring the change in fluorescence as a function of the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be determined. nih.gov

MST offers several advantages, including low sample consumption, a wide range of applicable buffers, and no need for immobilization, which can sometimes affect binding interactions. nih.govscispace.com It is capable of measuring interactions with affinities from the picomolar to millimolar range.

Intrinsic Fluorescence Spectroscopy for Conformational Probing

Intrinsic fluorescence spectroscopy is a valuable technique for probing the local environment and conformational changes of peptides containing aromatic amino acids, such as the phenylalanine residue in this compound. nist.govnih.gov Phenylalanine, when excited with UV light (typically around 260 nm), emits fluorescence with a maximum at approximately 282 nm. atlantis-press.com

The quantum yield and the wavelength of maximum emission of phenylalanine are sensitive to the polarity of its microenvironment. nih.gov Changes in the peptide's conformation, such as those induced by binding to a target molecule or changes in solvent conditions, can alter the exposure of the phenylalanine side chain to the solvent. A shift in the emission maximum to a shorter wavelength (a blueshift) generally indicates that the residue has moved to a more hydrophobic environment, while a shift to a longer wavelength (a redshift) suggests exposure to a more polar environment. nih.gov

By monitoring these changes in fluorescence, researchers can gain insights into the conformational dynamics of Pro-Phe-Ala and how it interacts with its binding partners. For instance, if the peptide binds to a protein and the phenylalanine residue enters a hydrophobic pocket on the protein's surface, a blueshift in its fluorescence emission would be expected.

TechniquePrincipleInformation Gained
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient.Binding affinity (Kd), stoichiometry of interaction. nih.gov
Intrinsic Fluorescence Spectroscopy Monitors the fluorescence of aromatic amino acids.Conformational changes, local environment of the fluorophore. nist.govnih.gov

Analytical Ultracentrifugation for Quaternary Structure Analysis

Analytical Ultracentrifugation (AUC) is a powerful biophysical technique used to determine the size, shape, and associative properties of macromolecules in solution. beckman.com By subjecting a sample to high centrifugal forces, the sedimentation behavior of molecules can be monitored in real-time, providing insights into their hydrodynamic and thermodynamic properties. beckman.com This technique is particularly valuable for investigating the quaternary structure of peptides, which refers to the number and arrangement of multiple polypeptide chains, or subunits, in a multi-subunit complex. wikipedia.orgebsco.com

While specific AUC studies on this compound are not extensively documented in publicly available literature, the application of AUC to short peptides is a well-established field of research. nih.govddtjournal.com For short peptides, AUC can provide critical information on their state of self-association in solution. nih.govddtjournal.com Peptides can exist as monomers, or they can self-associate to form dimers, trimers, or larger oligomers. ddtjournal.com Understanding this equilibrium is crucial as the biological activity of a peptide can be dependent on its solution structure.

In a typical AUC experiment, if a peptide sample consists of a single species (e.g., all monomers), the sedimentation boundary will show a single inflection point. ddtjournal.com Conversely, if the sample contains a mixture of species (e.g., monomers, dimers, and other aggregates), the sedimentation boundary will be broad or exhibit multiple inflection points, allowing for the characterization of the different forms present in the solution. ddtjournal.com

The insights gained from AUC are vital for the development of peptide-based therapeutics, as aggregation can impact efficacy and immunogenicity. ddtjournal.com For a tripeptide like this compound, AUC could be employed to study how its self-association is influenced by factors such as concentration, pH, ionic strength, and the presence of organic solvents. ddtjournal.com

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This method is used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. openaccessjournals.com

Research on the dipeptide L-phenylalanyl-L-alanine showed that it undergoes thermal cyclization, a process that can be a key survival mechanism for oligopeptides under harsh conditions. The thermal behavior of peptides is also influenced by their secondary structure; for example, aggregated peptides with a cross β-structure exhibit increased thermal stability. nih.gov The presence of a proline residue in a peptide sequence can significantly influence its thermostability. nih.gov

Below is a table summarizing the thermal decomposition characteristics of related compounds, which can provide a basis for predicting the thermal behavior of this compound.

CompoundDecomposition Stages (Oxidative)Decomposition Stages (Inert)Key Observations
Glycine (B1666218) 22Decomposition products include CO2, water, ammonia (B1221849), and hydrocyanic acid. researchgate.net
Glycylglycine 34Becomes more thermally stable with increasing chain length. researchgate.net
Proline 21Shows exceptional decomposition in a single step under nitrogen. researchgate.netproquest.com
L-phenylalanyl-L-alanine --Undergoes temperature-induced cyclization.

Viii. Future Directions and Emerging Research Avenues for L Prolyl L Phenylalanyl L Alanine

Development of L-Prolyl-L-phenylalanyl-L-alanine as a Molecular Probe in Biochemical Systems

The development of molecular probes is essential for visualizing and understanding complex biological processes. Peptides, with their high specificity and binding affinity, serve as excellent scaffolds for such probes. nih.govacs.org Future research is anticipated to focus on modifying this compound to function as a molecular probe. This involves the strategic incorporation of reporter molecules, such as fluorescent dyes or radioisotopes, onto the peptide structure. nih.govnih.gov

One promising approach is the integration of environmentally sensitive fluorescent unnatural amino acids, like 7-azatryptophan, into the peptide sequence. rsc.org Such a modification could allow the peptide to report on its local microenvironment or confirm binding to a specific biological target through changes in its fluorescent signal. For example, a fluorescently labeled version of this compound could be used to track its uptake into cells or to visualize its interaction with specific receptors or enzymes in real-time. acs.org

Given that its constituent amino acid, L-phenylalanine, is a precursor to key neurotransmitters, a key research direction will be to first identify the specific neurological or other biological targets of the tripeptide itself. wikipedia.orgnih.gov Once a target is identified, radiolabeled versions of the peptide (e.g., with 18F) could be developed as probes for positron emission tomography (PET) imaging, enabling non-invasive visualization of its targets in vivo. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and peptide science. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about a peptide's properties, significantly accelerating the design and optimization process. nih.govoup.com For this compound, AI offers a powerful means to explore its chemical space and design new analogs with enhanced therapeutic potential.

Future research will likely involve the use of deep generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design novel sequences based on the this compound template. oup.comresearchgate.net These models can learn the complex relationships between peptide sequence, structure, and function to generate new molecules with desired attributes, such as improved stability, higher binding affinity, or reduced toxicity. nih.govmpu.edu.mo

Exploration of Novel Peptide Modifications and Unnatural Amino Acid Incorporations

The properties of peptides can be dramatically altered by chemical modifications and the incorporation of non-canonical amino acids (ncAAs). nih.gov This strategy provides a powerful toolkit to enhance the stability, activity, and novelty of this compound. To date, over 200 distinct ncAAs have been successfully incorporated into proteins and peptides, opening up vast possibilities for creating artificial molecules with new functions. nih.govresearchgate.net

A significant research avenue is the site-specific replacement of the standard amino acids in this compound with ncAAs. This can be achieved through methods like solid-phase peptide synthesis (SPPS) or by reprogramming the cellular translation machinery. nih.govnih.gov For instance, incorporating D-amino acids in place of their natural L-isomers can significantly increase the peptide's resistance to proteolytic degradation, thereby enhancing its plasma stability and half-life. nih.gov

Other modifications could include:

Introducing new functional groups: ncAAs with novel side chains can be used to introduce reactive handles for bioconjugation, photoswitchable groups for controlling activity with light, or unique chemical functionalities to improve enzymatic catalysis. nih.gov

Creating macrocyclic structures: Cyclizing the peptide can improve its conformational rigidity and stability. This has been shown to be an effective strategy for creating potent and selective antimicrobial peptides. researchgate.net

Improving physicochemical properties: The incorporation of ncAAs can be used to fine-tune properties like charge distribution and amphipathicity, which can enhance bioactivity and reduce toxicity. researchgate.net

These approaches, which have been successfully applied to other peptides, could yield derivatives of this compound with novel therapeutic applications, such as enhanced antimicrobial or anticancer activity. nih.govresearchgate.net

Advancements in Bioanalytical Tools for Comprehensive Peptide Characterization

A thorough characterization of this compound and its future derivatives is critical for understanding their structure-function relationships. Continuous advancements in bioanalytical instrumentation provide powerful tools for detailed peptide analysis. The primary techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnmims.edu

Mass Spectrometry (MS): Modern MS has become a cornerstone of proteomics and peptidomics, offering exceptional sensitivity and accuracy. numberanalytics.com High-resolution instruments, particularly those equipped with Orbitrap mass analyzers, can determine the precise molecular weight and amino acid sequence of the peptide. numberanalytics.comchromatographyonline.com Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID) and electron transfer dissociation (ETD), are used to fragment the peptide, providing definitive sequence information and allowing for the identification and localization of any modifications. numberanalytics.com A new technique, fragment correlation mass spectrometry, shows promise for rapidly identifying the structures of multiple peptides in a complex mixture without prior separation. stanford.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for determining the three-dimensional structure of peptides in solution, which closely mimics their natural physiological environment. nmims.edunih.gov A series of 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish through-bond and through-space correlations between atoms. uzh.chyoutube.com This information is then used to calculate a high-resolution 3D structure, providing critical insights into the peptide's conformation, folding, and dynamics. nih.govcreative-proteomics.com

The table below summarizes the key bioanalytical tools and their applications in the characterization of this compound.

Interactive Table: Bioanalytical Tools for Peptide Characterization

TechniquePrincipleKey Information ProvidedApplication for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight, amino acid sequence, identification of post-translational modifications. numberanalytics.comnumberanalytics.comVerification of synthesis, sequencing of novel analogs, identifying modifications.
Tandem MS (MS/MS)Ions are selected, fragmented, and the fragments are analyzed.Definitive amino acid sequencing, localization of specific modifications. numberanalytics.comConfirming sequence and pinpointing the location of incorporated unnatural amino acids.
High-Resolution MS (e.g., Orbitrap)Traps ions in an orbital motion to measure mass with very high accuracy and resolution. chromatographyonline.comUnambiguous determination of elemental composition, differentiation of isobaric species.Accurate mass measurement to confirm the identity and purity of the peptide.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.3D structure in solution, peptide folding and dynamics, molecular interactions. nih.govcreative-proteomics.comDetermining the solution structure, studying conformational changes upon modification.
COSY/TOCSYReveal correlations between protons connected through chemical bonds. youtube.comIdentification of amino acid spin systems.Assigning specific protons to each amino acid residue in the peptide.
NOESYReveals correlations between protons that are close in space (<5 Å). uzh.chyoutube.comInter-proton distance restraints for 3D structure calculation.Generating the spatial constraints needed to build a 3D model of the peptide.

Q & A

Basic: What are the standard protocols for synthesizing L-Prolyl-L-phenylalanyl-L-alanine, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions . In SPPS, the C-terminal amino acid (L-alanine) is anchored to a resin, followed by sequential coupling of L-phenylalanine and L-proline using activating agents like HBTU or DCC. After deprotection and cleavage from the resin, the crude product is purified via reverse-phase HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient . For solution-phase synthesis, carbodiimide-based coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF is used, followed by precipitation and recrystallization. Purity validation requires HPLC with UV detection and mass spectrometry (MS) for molecular weight confirmation .

Basic: How can researchers characterize the structural conformation of this compound using spectroscopic methods?

Methodological Answer:
Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR in DMSO-d₆ or D₂O to assign backbone resonances and confirm stereochemistry. Proline’s cyclic structure induces distinct shifts (e.g., δ 1.8–2.2 ppm for pyrrolidine protons) .
  • Circular Dichroism (CD) : To analyze secondary structure in aqueous solutions, focusing on proline’s impact on peptide rigidity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands validate peptide bond formation .

Advanced: What strategies are employed to resolve discrepancies in enzymatic activity data involving this compound as a substrate?

Methodological Answer:
Discrepancies in enzymatic assays (e.g., DPP-4 or PCP activity) require:

  • Replicate Experiments : Ensure consistency across triplicate trials under controlled pH/temperature.
  • Enzyme Source Validation : Compare activity across purified vs. crude enzyme extracts to rule out matrix effects .
  • Substrate Purity Reassessment : Confirm peptide integrity via HPLC-MS to detect hydrolyzed byproducts.
  • Kinetic Parameter Analysis : Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots; outliers may indicate allosteric interference .

Advanced: How can computational modeling complement experimental data in studying the interaction of this compound with DPP-4?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate peptide binding to DPP-4’s active site (e.g., S630 pocket) using AMBER or GROMACS. Proline’s rigidity reduces conformational entropy, enhancing binding affinity predictions .
  • Docking Studies (AutoDock Vina) : Compare docking scores with experimental IC₅₀ values to validate binding modes.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron density shifts at the catalytic triad (Ser630, Asp708, His740) during peptide hydrolysis .

Basic: What are the key considerations in designing experiments to assess the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In Vitro Models : Use liver microsomes or plasma to quantify degradation rates via LC-MS/MS . Monitor proline-specific cleavage by proline-specific endopeptidases .
  • Isotope Labeling : Incorporate ¹³C/¹⁵N isotopes at the N-terminus to track metabolic products.
  • pH/Temperature Control : Mimic physiological conditions (pH 7.4, 37°C) to avoid artifactual hydrolysis .

Advanced: What advanced techniques are used to analyze the electron density distribution and hydrogen bonding in this compound crystals?

Methodological Answer:

  • High-Resolution X-ray Diffraction (HR-XRD) : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å). Refine electron density via multipole modeling (e.g., Hansen-Coppens formalism) to map lone pairs and covalent bonds .
  • AIM (Atoms in Molecules) Analysis : Calculate bond critical points (BCPs) and Laplacian values (∇²ρ) to classify hydrogen bonds (e.g., O–H···N interactions with 1.5–2.5 Å donor-acceptor distances) .
  • Invariom Refinement : Transfer aspherical scattering factors from database models to improve accuracy in lower-resolution datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.